8-(Chloromethyl)imidazo[1,2-a]pyridine
Overview
Description
8-(Chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a chloromethyl group attached at the 8th position. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry, material science, and other fields due to their unique structural and chemical properties .
Preparation Methods
The synthesis of 8-(Chloromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with glyoxal in the presence of hydrochloric acid, followed by chloromethylation using formaldehyde and hydrochloric acid. The reaction conditions typically involve heating the mixture to reflux for several hours to ensure complete reaction .
Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Multicomponent reactions, oxidative coupling, and tandem reactions are also employed in the synthesis of imidazo[1,2-a]pyridines .
Chemical Reactions Analysis
8-(Chloromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols under basic conditions to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups at specific positions.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or dimethyl sulfoxide.
Scientific Research Applications
8-(Chloromethyl)imidazo[1,2-a]pyridine has numerous scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including tuberculosis, cancer, and neurological disorders.
Material Science: Its unique structural properties make it useful in the development of materials with specific electronic and optical properties.
Industry: The compound is employed in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 8-(Chloromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, in medicinal chemistry, it may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects . The molecular targets and pathways involved vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
8-(Chloromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has similar structural features but with an ethyl group at the 2nd position, which may confer different biological activities.
Imidazo[1,2-a]pyrimidine: This compound has a pyrimidine ring fused to an imidazole ring, offering different chemical and biological properties.
Imidazo[1,5-a]pyridine: This compound has a different fusion pattern of the imidazole and pyridine rings, leading to distinct applications in material science and medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the versatility of its chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
8-(chloromethyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWWHWXIZVRRNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616657 | |
Record name | 8-(Chloromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167883-99-0 | |
Record name | 8-(Chloromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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